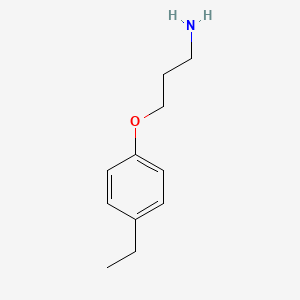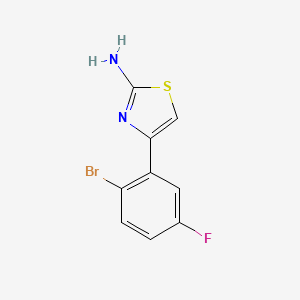![molecular formula C10H17ClF3N B13604127 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is a chemical compound with the molecular formula C10H17ClF3N and a molecular weight of 243.6969 . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, further connected to a piperidine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride.
Analyse Chemischer Reaktionen
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride can be compared with other similar compounds, such as:
3-[1-(Trifluoromethyl)cyclobutyl]pyridine: This compound has a similar structure but includes a pyridine ring instead of a piperidine ring.
3-[1-(Trifluoromethyl)cyclobutyl]piperidine: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The unique combination of the trifluoromethyl group, cyclobutyl ring, and piperidine ring in this compound gives it distinctive chemical properties that make it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H17ClF3N |
|---|---|
Molekulargewicht |
243.70 g/mol |
IUPAC-Name |
3-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8;/h8,14H,1-7H2;1H |
InChI-Schlüssel |
XQITWOQOCSHQLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2(CCC2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




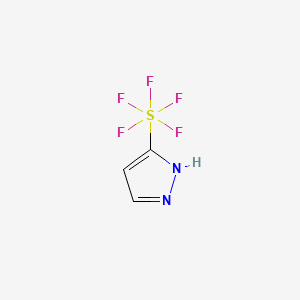
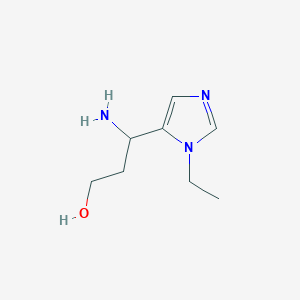

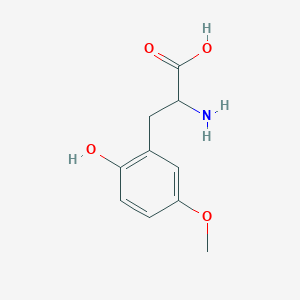




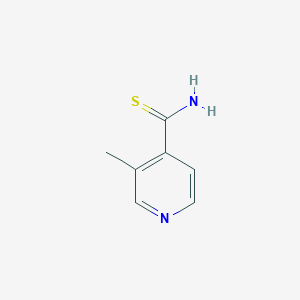
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
